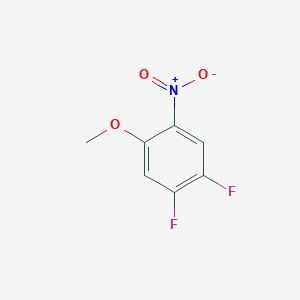

1,2-Difluoro-4-methoxy-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFISHUXFQMRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668231 | |

| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-64-8 | |

| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The primary and most efficient synthetic route, the nitration of 3,4-difluoroanisole, is discussed in detail. This document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and addresses critical safety considerations. The information presented herein is intended to equip researchers and professionals with the necessary knowledge for the successful and safe laboratory-scale synthesis of this valuable compound.

Introduction and Strategic Importance

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[1] Its structural features allow for further chemical modifications, rendering it a versatile intermediate in the development of complex organic molecules.

The most common and direct method for the preparation of this compound is the electrophilic nitration of 3,4-difluoroanisole.[2][3] This reaction leverages the directing effects of the methoxy and fluoro substituents on the aromatic ring to achieve regioselective nitration.

The Synthetic Pathway: Electrophilic Aromatic Substitution

The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 3,4-difluoroanisole. In this reaction, a nitronium ion (NO₂⁺), the electrophile, is generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of 3,4-difluoroanisole.

The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating groups but are also ortho-, para-directors. The interplay of these directing effects favors the substitution at the 5-position of the 3,4-difluoroanisole ring, leading to the desired product.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| 3,4-Difluoroanisole | 115144-40-6 | C₇H₆F₂O | ≥98% |

| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 95-98% |

| Fuming Nitric Acid | 7697-37-2 | HNO₃ | ≥90% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃(aq) | - |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 (NaCl) | NaCl(aq) | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular |

| Ice | 7732-18-5 | H₂O(s) | - |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-difluoroanisole in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Sulfuric Acid: While maintaining the temperature between 0-5 °C, slowly add concentrated sulfuric acid to the stirred solution of 3,4-difluoroanisole in dichloromethane.

-

Addition of Nitric Acid: Add fuming nitric acid dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over a stirred mixture of ice and water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

A similar nitration procedure for a related compound involves dissolving the starting material in dichloromethane, adding concentrated sulfuric acid dropwise while ice-cooling, and then adding concentrated nitric acid dropwise.[4] The reaction is stirred for several hours under ice-cooling before being quenched with a saturated aqueous sodium bicarbonate solution.[4]

Visualization of the Synthetic Workflow

Figure 1: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Reaction: The nitration reaction is exothermic. It is crucial to maintain the reaction temperature with an ice bath to prevent runaway reactions and the formation of unwanted byproducts.

-

Quenching: The quenching of the reaction mixture should be performed slowly and carefully to control the release of heat and gas.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structure and the position of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the nitro group (NO₂).

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound via the nitration of 3,4-difluoroanisole is a well-established and efficient method. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can reliably produce this important chemical intermediate for its application in drug discovery and other areas of chemical synthesis.

References

-

PubChem. (n.d.). 3,4-Difluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,2-Difluoro-4-methoxy-5-nitrobenzene: Properties, Reactivity, and Applications

Abstract: 1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS No. 66684-64-8) is a highly functionalized aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electron-withdrawing nitro group, and an electron-donating methoxy group, creates a specific electronic environment that dictates its reactivity. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, reactivity profile with a focus on nucleophilic aromatic substitution, a plausible synthetic route, and its applications, particularly for professionals in research and drug development.

Compound Identification and Structure

Precise identification is critical for sourcing and application. The structural and naming conventions for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 66684-64-8[1][2] |

| Molecular Formula | C₇H₅F₂NO₃[1][3] |

| Molecular Weight | 189.12 g/mol |

| InChI Key | JQFISHUXFQMRFG-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=CC(=C(C=C1[O-])F)F |

Physicochemical Properties

The physical state and storage requirements are essential for laboratory handling and experimental design.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature | [1] |

| Solubility | Sparingly soluble in water, soluble in most organic solvents | [4] |

Spectroscopic Profile (Interpretive Analysis)

While a dedicated public spectrum for this specific isomer is scarce, its structure allows for a reliable prediction of its key spectroscopic features. This interpretive analysis is crucial for reaction monitoring and structural confirmation.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two non-equivalent protons. The proton at C6 will likely appear as a doublet due to coupling with the adjacent fluorine at C1. The proton at C3 will also be a doublet, coupling with the fluorine at C2. A sharp singlet corresponding to the three methoxy (OCH₃) protons will be observed in the upfield region (typically 3.9-4.1 ppm).

-

¹³C NMR: The spectrum will display seven distinct carbon signals. Six signals will be in the aromatic region, showing characteristic C-F coupling constants (J-coupling). The carbon atoms directly bonded to fluorine (C1, C2) will exhibit large one-bond ¹J_CF couplings. Other aromatic carbons will show smaller two- or three-bond couplings. A single peak for the methoxy carbon will be present around 55-60 ppm.

-

¹⁹F NMR: Two distinct signals are expected, as the two fluorine atoms are in chemically different environments.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several strong absorption bands. Key expected vibrations include:

-

~1520-1550 cm⁻¹ & ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[5]

-

~1200-1300 cm⁻¹: C-O stretching of the aryl ether.

-

~1100-1250 cm⁻¹: C-F stretching vibrations.

-

~2850-2960 cm⁻¹: C-H stretching of the methoxy group.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 189. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 amu), the methoxy group (CH₃O, 31 amu), or a methyl radical (CH₃, 15 amu).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which significantly influences the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r)

The benzene ring is highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNA_r) .[6] The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).

-

Regioselectivity: The fluorine atom at the C2 position is para to the electron-withdrawing nitro group. The fluorine at C1 is meta to the nitro group. Consequently, the C2 position is significantly more activated and is the preferred site for nucleophilic displacement. The fluorine atom serves as an excellent leaving group in this context. This high degree of regioselectivity makes the compound a precise tool for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at a specific position.

Caption: Preferred site for nucleophilic attack on this compound.

Electrophilic Aromatic Substitution (EAS)

Due to the cumulative deactivating effect of the two fluoro and one nitro substituents, the ring is strongly deactivated towards electrophilic attack.[7] Electrophilic aromatic substitution reactions (e.g., further nitration, halogenation, Friedel-Crafts) are generally not feasible and would require exceptionally harsh conditions, likely leading to decomposition.[8]

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound involves the regioselective nitration of the commercially available precursor, 3,4-difluoroanisole. The methoxy group is a moderately activating ortho-, para-director, guiding the incoming electrophile.

Caption: General workflow for the synthesis of this compound.

Protocol: Nitration of 3,4-Difluoroanisole

This protocol is illustrative and based on established procedures for the nitration of activated aromatic compounds.[9] All work should be performed in a certified fume hood with appropriate personal protective equipment.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 2.0 eq) at 0 °C (ice bath).

-

Reactant Addition: Dissolve 3,4-difluoroanisole (1.0 eq) in a minimal amount of sulfuric acid and cool the solution to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of 3,4-difluoroanisole, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

Fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and agrochemical research.[10][11] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[10][11]

-

Pharmaceutical Synthesis: this compound is an ideal scaffold for building complex drug candidates. The highly reactive C2-fluorine allows for the introduction of diverse functionalities via SNA_r, while the nitro group can be readily reduced to an amine, providing another point for chemical modification (e.g., amide bond formation, sulfonylation).

-

Intermediate for Bioactive Molecules: Its structure is valuable for synthesizing inhibitors, receptor agonists/antagonists, and other biologically active compounds where a substituted aniline or phenol core is required.[12][13]

-

Materials Science: The unique electronic properties of polysubstituted aromatics make them interesting for the development of advanced polymers and functional materials.[12]

Safety and Handling

As with related nitroaromatic compounds, this compound should be handled with care.

-

Hazards: Nitroaromatic compounds are often classified as toxic if swallowed, inhaled, or in contact with skin.[14] They may cause skin and eye irritation and can lead to organ damage through prolonged or repeated exposure.[14][15]

-

Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Avoid inhalation of dust and contact with skin and eyes.[16]

-

Store in a tightly closed container in a dry, cool place.

-

Consult the material safety data sheet (MSDS) from the specific supplier for complete safety and handling information.

Conclusion

This compound is a specialized chemical intermediate with a well-defined reactivity profile. Its primary utility lies in its capacity for regioselective nucleophilic aromatic substitution, driven by the powerful activating effect of the para-nitro group. This makes it an invaluable building block for researchers and scientists in drug discovery and fine chemical synthesis, enabling the precise and efficient construction of complex molecular architectures.

References

Sources

- 1. This compound | 66684-64-8 [sigmaaldrich.com]

- 2. This compound | 66684-64-8 [sigmaaldrich.com]

- 3. This compound | C7H5F2NO3 | CID 45108193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

- 10. kuujia.com [kuujia.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

Introduction: A Strategic Building Block in Modern Synthesis

An In-depth Technical Guide to 1,2-Difluoro-4-methoxy-5-nitrobenzene

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to designing molecules with tailored properties. This compound (CAS No. 66684-64-8) emerges as a quintessential example of a highly functionalized, strategic building block. Its structure is a carefully orchestrated assembly of substituents, each conferring unique reactivity and utility. The presence of two vicinal fluorine atoms, a methoxy group, and a nitro group on a benzene ring creates a versatile platform for complex molecular engineering.

The strategic incorporation of fluorine is a well-established strategy in drug design, known to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable protein-ligand interactions.[1][2][3] Similarly, the nitroaromatic motif is not merely a synthetic handle but can act as a pharmacophore in its own right, or more commonly, as a precursor to the vital primary amine functionality.[4][5]

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will dissect its physicochemical properties, explore its synthesis and reactivity, highlight its applications as a synthetic intermediate, and detail the necessary protocols for its safe handling.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, typically supplied as a light yellow crystalline powder. Its molecular structure is key to its reactivity, featuring an electron-deficient aromatic ring activated by three electron-withdrawing groups (two fluorine atoms and one nitro group), partially offset by the electron-donating methoxy group.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 66684-64-8 | [6] |

| Molecular Formula | C₇H₅F₂NO₃ | [7][8] |

| Molecular Weight | 189.12 g/mol | [9] |

| IUPAC Name | This compound | |

| Synonym(s) | 3,4-Difluoro-6-Nitroanisole | |

| Physical Form | Solid | |

| InChI Key | JQFISHUXFQMRFG-UHFFFAOYSA-N | |

| SMILES | COC1=CC(=C(C=C1--INVALID-LINK--[O-])F)F | [8] |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes F_C1 [label="F", fontcolor="#34A853"]; F_C2 [label="F", fontcolor="#34A853"]; O_C4 [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#4285F4"]; N_C5 [label="N", fontcolor="#4285F4"]; O1_N [label="O", fontcolor="#EA4335"]; O2_N [label="O⁻", fontcolor="#EA4335"]; plus [label="+", fontcolor="#EA4335"];

// Benzene ring edges (alternating double bonds) C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];

// Substituent edges C1 -- F_C1; C2 -- F_C2; C4 -- O_C4; O_C4 -- CH3; C5 -- N_C5; N_C5 -- O1_N [style=double]; N_C5 -- O2_N; N_C5 -- plus [style=invis];

// Positioning using pos attribute C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; F_C1 [pos="0,2!"]; F_C2 [pos="-1.73,1!"]; O_C4 [pos="0,-2!"]; CH3 [pos="0,-3!"]; N_C5 [pos="1.73,-1!"]; O1_N [pos="2.5,-0.5!"]; O2_N [pos="2.5,-1.5!"]; plus [pos="1.5, -0.7!"]; }

Caption: Molecular structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of substituted nitroaromatics like this compound typically relies on two cornerstone reactions of aromatic chemistry: electrophilic nitration and nucleophilic aromatic substitution (SₙAr). Given the available precursors, SₙAr is a highly effective and regioselective method.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most logical and industrially viable synthesis involves the reaction of a poly-fluorinated nitrobenzene with a methoxide source. The strong electron-withdrawing effect of the nitro group and the remaining fluorine atoms activates the ring, making it highly susceptible to nucleophilic attack.

A closely related and well-documented procedure is the synthesis of the isomer 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene.[10][11] This reaction serves as an excellent proxy for understanding the synthesis of the title compound. The key principle is the selective displacement of a fluorine atom by a methoxide ion.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Exemplary Protocol: Synthesis of 4-fluoro-2-methoxy-1-nitrobenzene

This protocol, adapted from a patented procedure, illustrates the key steps for a methoxy-for-fluoro substitution on a dinitro-fluorobenzene ring and is directly applicable in principle to the synthesis of the title compound from a suitable precursor.[10][11]

Materials:

-

2,4-difluoro-1-nitrobenzene (1 equivalent)

-

Potassium tert-butoxide (0.7 equivalents)

-

Methanol (0.2 equivalents, as reagent)

-

Toluene (as solvent)

-

Water

-

Petroleum ether

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-difluoro-1-nitrobenzene in toluene.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction with the strong base.

-

Reagent Addition: Slowly add methanol to the cooled solution. Following this, add potassium tert-butoxide in small portions (e.g., 10 lots) while maintaining the temperature at 0°C. The portion-wise addition prevents a dangerous temperature spike.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to 20°C and continue stirring for 4 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup: Decompose the reaction by carefully pouring the mixture into cold water. Separate the organic layer.

-

Extraction & Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Add petroleum ether to the residue to precipitate the product. Cool the slurry to <10°C to maximize crystallization.

-

Purification: Filter the solid product, wash with cold petroleum ether, and dry under vacuum at 50-60°C. The reported yield for this specific transformation is approximately 87%.[11]

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a linchpin in multi-step syntheses.

Further SₙAr Reactions

While one fluorine has been replaced by a methoxy group during its synthesis, the remaining two fluorine atoms are still on a highly electron-deficient ring. This allows for subsequent, selective SₙAr reactions. Nucleophiles such as amines, thiols, and alcohols can displace one of the fluorine atoms. The regioselectivity of this second substitution is dictated by the combined electronic effects of the nitro and methoxy groups. The fluorine atom ortho to the nitro group (at the C-2 position) is generally the most activated and thus the most likely to be displaced.

Reduction of the Nitro Group

A cornerstone transformation for this class of compounds is the reduction of the nitro group to a primary aniline.[10][12] This reaction unlocks a vast array of subsequent chemical modifications. The resulting aniline is a versatile intermediate, enabling:

-

Amide bond formation

-

Sulfonamide synthesis

-

Diazotization followed by Sandmeyer-type reactions

-

Formation of heterocyclic rings

Common reagents for this reduction include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reduction with agents like iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH), tin(II) chloride (SnCl₂), or sodium dithionite.[10]

Caption: Key synthetic pathways from the title compound.

Applications in Drug Discovery

Fluorinated nitroaromatic intermediates are indispensable in the synthesis of modern pharmaceuticals.[12][13][14] The specific arrangement of functional groups in this compound makes it an attractive precursor for molecules targeting a wide range of diseases.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature an aniline core that binds within the ATP-binding pocket of the target enzyme. The reduction of the nitro group in a derivative of the title compound provides this essential aniline moiety. A prominent example from this chemical class is the synthesis of the lung cancer drug Osimertinib, which utilizes 4-fluoro-2-methoxy-5-nitroaniline as a key building block.[10]

-

Modulation of Physicochemical Properties: The fluorine atoms can significantly improve a drug candidate's profile. They can increase metabolic stability by blocking sites of oxidative metabolism, lower the pKa of adjacent functional groups, and enhance membrane permeability.[13][15]

-

Bioisosteric Replacement: A fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved target affinity and selectivity.

-

Antimicrobial and Antiparasitic Agents: The nitroaromatic group itself is a known pharmacophore in several antimicrobial and antiparasitic drugs, where its reduction within the target cell generates cytotoxic reactive nitroso species.[4][16]

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound must be handled with appropriate care. While a specific MSDS for this exact compound is not widely published, data from structurally similar chemicals provides clear guidance.[17][18][19][20]

Hazard Identification:

-

May cause skin and serious eye irritation.[17]

-

May be harmful if swallowed, inhaled, or in contact with skin.[18][19]

-

May cause respiratory irritation.[17]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[20]

Disposal:

-

Dispose of waste material and contaminated packaging through a licensed and approved waste disposal company. Do not allow the chemical to enter the environment.[20][21]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its value is derived from the convergence of fluorine chemistry and nitroaromatic reactivity on a single, versatile scaffold. The ability to perform selective nucleophilic substitutions and the straightforward conversion of the nitro group to a primary amine make it a powerful intermediate for constructing complex, high-value molecules. For scientists in drug discovery and development, mastering the chemistry of building blocks like this is fundamental to innovating the next generation of therapeutics.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Difluoro-6-Nitroanisole | 66684-64-8 [m.chemicalbook.com]

- 7. This compound | C7H5F2NO3 | CID 45108193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 9. 66684-64-8|this compound|BLD Pharm [bldpharm.com]

- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 11. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. kuujia.com [kuujia.com]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. capotchem.cn [capotchem.cn]

A Guide to the Structural Elucidation of 1,2-Difluoro-4-methoxy-5-nitrobenzene: A Multi-technique Spectroscopic Approach

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. 1,2-Difluoro-4-methoxy-5-nitrobenzene, a substituted aromatic compound, presents an interesting case for structural analysis due to the interplay of its various functional groups and their influence on the molecule's spectroscopic properties. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the complete structural elucidation of this compound. We will delve into the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Beyond a mere listing of procedures, this guide emphasizes the "why" behind experimental choices, offering insights grounded in established spectroscopic principles. All protocols are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Importance of Rigorous Characterization

This compound (C₇H₅F₂NO₃) is a halogenated, nitroaromatic compound. Molecules within this class are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the fluoro, methoxy, and nitro substituents on the benzene ring is critical to its reactivity and biological activity. Therefore, unambiguous confirmation of its constitution, particularly the substitution pattern, is paramount. An incorrect structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potential safety issues.

This guide will simulate the process of characterizing a newly synthesized batch of this compound, assuming no prior spectroscopic data is available. Our approach is systematic, beginning with the confirmation of the molecular formula and proceeding through the detailed mapping of atomic connectivity.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process is a logical progression, with each analytical technique providing a unique piece of the puzzle. The overall strategy is to first determine the molecular formula and identify the present functional groups, and then to piece together the connectivity of the atoms.

electrophilic and nucleophilic sites of 1,2-Difluoro-4-methoxy-5-nitrobenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a versatile building block in modern organic synthesis. By dissecting the electronic interplay of its constituent functional groups—two fluoro, one methoxy, and one nitro group—we elucidate the molecule's reactivity profile. The primary focus is on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for drug development and materials science. This document offers field-proven insights into predicting regioselectivity, supported by mechanistic principles and detailed experimental protocols.

Introduction and Molecular Overview

This compound is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with groups that exert competing and complementary electronic effects. This substitution pattern renders the molecule an important intermediate for the synthesis of complex chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] The strategic placement of two fluorine atoms, a strong electron-donating methoxy group, and a powerful electron-withdrawing nitro group creates a unique reactivity landscape that can be selectively exploited. Understanding the inherent electrophilic and nucleophilic nature of this molecule is paramount for its effective utilization in synthetic strategies.

Analysis of Electronic Properties and Reactive Site Prediction

The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. The overall profile of this compound is a net electron deficiency, predisposing it to nucleophilic attack rather than electrophilic substitution.

Substituent Effects on the Aromatic Ring

The four distinct substituents modulate the electron density of the benzene ring through inductive and resonance effects. A summary of these contributions is presented below.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Impact on Nucleophilic Aromatic Substitution (SNAr) |

| Fluorine (-F) | Strongly electron-withdrawing | Weakly electron-donating | Activates the ring and serves as an excellent leaving group.[2][3] |

| **Nitro (-NO₂) ** | Strongly electron-withdrawing | Strongly electron-withdrawing | Powerfully activates the ring, especially at ortho and para positions.[4][5] |

| Methoxy (-OCH₃) | Weakly electron-withdrawing | Strongly electron-donating | Deactivates the ring towards SNAr. |

Identification of Nucleophilic Sites

The primary nucleophilic sites on the molecule are the oxygen atoms of the methoxy and nitro groups, which possess lone pairs of electrons. These sites are susceptible to protonation in strong acidic media or coordination to Lewis acids. However, the aromatic ring itself, despite the presence of the methoxy group, is significantly deactivated by the three potent electron-withdrawing groups (two fluoro, one nitro), making it a very poor nucleophile. Consequently, electrophilic aromatic substitution reactions are highly unfavorable.

Identification of Electrophilic Sites: The Locus of Reactivity

The molecule's principal reactivity lies in its highly electrophilic carbon centers, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . The carbon atoms bonded to the fluorine atoms are the primary electrophilic sites due to the strong inductive effect of the halogens and the activating influence of the nitro group.

Primary Electrophilic Site: The carbon at position 1 (C-1) is the most electrophilic center. It is positioned ortho to the powerfully electron-withdrawing nitro group. This proximity is critical, as it allows for the direct resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.

Secondary Electrophilic Site: The carbon at position 2 (C-2) is less electrophilic. It is meta to the nitro group, meaning the intermediate formed from an attack at this position cannot be directly stabilized by resonance involving the nitro group. Therefore, nucleophilic attack will overwhelmingly favor the C-1 position.

Diagram 1: Predicted Reactive Sites

Caption: Predicted reactive sites on this compound.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism.[4][6] In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring.[6] The high electronegativity of fluorine makes the attached carbon highly electrophilic and, counterintuitively to Sₙ1/Sₙ2 logic, makes fluoride an excellent leaving group in this context because the C-F bond strength does not influence the rate-determining addition step.[2][4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon at C-1, breaking the C=C double bond and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's facility and regioselectivity. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group.

Step 2: Elimination of the Leaving Group and Rearomatization The aromaticity of the ring is restored by the elimination of the fluoride ion from C-1. This step is typically fast as it re-establishes the stable aromatic system.

Diagram 2: SNAr Reaction Mechanism

Caption: Generalized workflow of the SNAr addition-elimination mechanism.

Experimental Protocol: Synthesis of 1-(Alkylamino)-2-fluoro-4-methoxy-5-nitrobenzene

This protocol provides a self-validating methodology for the regioselective substitution of the C-1 fluorine atom. The choice of a primary amine as the nucleophile is representative of a common and highly effective transformation.

Materials and Reagents

-

This compound (1.0 eq)

-

Primary Amine (e.g., Butylamine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Brine Solution

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile. Stir until the solid is fully dissolved.

-

Addition of Base: Add potassium carbonate to the solution. This base will act as a scavenger for the HF produced in situ.

-

Nucleophile Addition: Slowly add the primary amine to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours). The causality for heating is to provide sufficient activation energy for the rate-determining nucleophilic attack.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to obtain the pure 1-(alkylamino)-2-fluoro-4-methoxy-5-nitrobenzene.

Characterization and Validation

The regioselectivity of the substitution can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the product, the remaining aromatic protons will show coupling to the single remaining fluorine atom. Furthermore, ¹⁹F NMR will show a single resonance, confirming the displacement of only one fluorine atom.

Conclusion

The reactivity of this compound is dominated by its electrophilic character at the carbon atoms attached to the fluorine substituents. The powerful activating effect of the ortho-nitro group renders the C-1 position exceptionally susceptible to nucleophilic attack, enabling highly regioselective substitution reactions. This predictable reactivity makes the molecule a valuable and reliable synthon for constructing complex molecular architectures in drug discovery and materials science. By understanding the fundamental electronic principles governing its behavior, researchers can harness its full synthetic potential with precision and control.

References

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

-

SAGE Publications. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Retrieved from [Link]

-

AURA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-nitrobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4,5-dinitrobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-DIFLUORO-4-METHOXY-NITROBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene. Retrieved from [Link]

-

National Institutes of Health. (2025). 1,4-Difluoro-2-(methoxymethoxy)-5-nitrobenzene. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Fluorinated Nitrobenzene Derivatives

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of fluorinated nitrobenzene derivatives, a class of compounds of significant interest in pharmaceutical and materials science research. We will delve into the profound influence of fluorine and nitro group substituents on the aromatic system, examining key parameters such as electron affinity, dipole moments, and redox behavior. This guide integrates theoretical principles with practical experimental methodologies and computational analyses, offering researchers, scientists, and drug development professionals a thorough understanding of these versatile molecules.

Introduction: The Strategic Importance of Fluorinated Nitrobenzenes

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of molecules to biological targets.[1][2] When combined with the potent electron-withdrawing nature of a nitro group, the resulting fluorinated nitrobenzene derivatives become highly versatile building blocks.[3][4] These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[4]

The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can further influence reactivity and contribute to desirable pharmacokinetic properties in drug candidates.[3] Understanding the intricate electronic interplay between these substituents is paramount for the rational design of novel molecules with tailored functionalities. This guide will provide a detailed examination of these electronic properties and the methodologies used to characterize them.

Synthesis of Fluorinated Nitrobenzene Derivatives

The synthesis of fluorinated nitrobenzene derivatives is a cornerstone of modern medicinal and materials chemistry.[3] These compounds serve as critical intermediates for creating a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to specialty polymers.[3][4]

A common synthetic route involves the nitration of a suitable fluorinated precursor. For example, 1-chloro-4-fluoro-2-nitrobenzene can be synthesized through the nitration of a fluorinated chlorobenzene.[3] This process requires careful control of reaction conditions to achieve high yields and the desired isomer selectivity.[3]

Another important method is halogen exchange fluorination, where a chloro- or bromo-substituted nitrobenzene is treated with a fluoride source. For instance, p-fluoronitrobenzene can be synthesized from p-chloronitrobenzene using potassium fluoride as the fluorinating agent in the presence of a phase transfer catalyst.[5]

The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern, and scalability for industrial production. The purity of the final product is critical, especially for pharmaceutical applications, necessitating advanced synthetic and purification techniques.[3]

The Electronic Landscape: A Duality of Inductive and Resonance Effects

The electronic properties of fluorinated nitrobenzene derivatives are governed by the interplay of inductive and resonance effects of the fluorine and nitro substituents.

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both a powerful inductive effect (-I) and a significant resonance effect (-R).[6][7] It deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[6] The resonance effect delocalizes the pi-electrons of the benzene ring onto the nitro group, creating regions of positive charge on the aromatic ring, particularly at the ortho and para positions.[6]

-

The Fluorine Atom (-F): Fluorine exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[7] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R).[7] While the inductive effect is generally stronger, the resonance effect can still influence the electron distribution, particularly at the ortho and para positions.[7]

This combination of powerful electron-withdrawing groups creates a unique electronic environment that dictates the molecule's reactivity, polarity, and potential for intermolecular interactions.

Key Electronic Properties and Their Characterization

A quantitative understanding of the electronic properties of fluorinated nitrobenzene derivatives is crucial for predicting their behavior and designing new molecules. Key properties include electron affinity, dipole moment, and redox potential.

Electron Affinity

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion.[8][9] For fluorinated nitrobenzenes, the presence of strong electron-withdrawing groups results in relatively high electron affinities, indicating their ability to accept and stabilize an additional electron.

Gas-phase electron affinity can be determined experimentally using techniques such as electron capture detection mass spectrometry and photodetachment spectroscopy.[10][11] Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating adiabatic electron affinities.[10]

| Compound | Adiabatic Electron Affinity (eV) |

| Nitrobenzene | ~1.0[11] |

| 2-Fluoronitrobenzene | 1.08 ± 0.10[12] |

| 3,5-Difluoronitrobenzene | 1.49[10] |

| 2,3,4-Trifluoronitrobenzene | 1.41[10] |

| 2,4,6-Trifluoronitrobenzene | 1.13[10] |

| Table 1: Calculated adiabatic electron affinities for nitrobenzene and several fluorinated derivatives. Data sourced from computational studies.[10][11][12] |

Dipole Moment

The dipole moment is a measure of the separation of positive and negative charges in a molecule. In fluorinated nitrobenzene derivatives, the large differences in electronegativity between the substituents (F, N, O) and the carbon atoms of the benzene ring, as well as the asymmetry of the molecule, lead to significant dipole moments.

Dipole moments can be determined experimentally from measurements on solutions of the compound.[13] Computational chemistry provides a reliable method for calculating dipole moments, often with good agreement with experimental values.[14] The magnitude and direction of the dipole moment are crucial for understanding intermolecular interactions, solubility, and binding to biological targets.

The vector sum of the individual bond dipoles determines the overall molecular dipole moment. For example, in para-substituted nitrobenzenes, if both groups are electron-withdrawing or electron-donating, their dipole moments will partially cancel, whereas if one is donating and the other is withdrawing, their effects will be additive.[15]

Redox Properties and Cyclic Voltammetry

The redox chemistry of fluorinated nitrobenzene derivatives is of significant interest, particularly in the context of their biological activity and potential for use in electrochemical sensors.[16][17] Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the reduction and oxidation processes of these compounds.[16]

In a typical cyclic voltammogram of a nitroaromatic compound, the reduction of the nitro group is observed.[16] The potential at which this reduction occurs provides valuable information about the electronic nature of the molecule. The presence of electron-withdrawing fluorine atoms generally makes the reduction of the nitro group occur at less negative potentials, indicating that the molecule is more easily reduced.[18]

Experimental Protocol: Cyclic Voltammetry of a Fluorinated Nitrobenzene Derivative

Objective: To determine the reduction potential of a fluorinated nitrobenzene derivative.

Materials:

-

Fluorinated nitrobenzene derivative

-

Supporting electrolyte (e.g., tetrabutylammonium perchlorate)

-

Solvent (e.g., acetonitrile or dimethylformamide)

-

Working electrode (e.g., glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

Prepare a solution of the fluorinated nitrobenzene derivative and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode electrochemical cell.

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Initiate the cyclic voltammetry experiment by scanning the potential from an initial value to a final value where the reduction of the nitro group is expected, and then reversing the scan back to the initial potential.

-

Record the resulting voltammogram (current vs. potential).

-

Analyze the voltammogram to determine the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group.

Self-Validation:

-

The peak current should be proportional to the square root of the scan rate for a diffusion-controlled process.

-

The peak potential may shift with scan rate, providing information about the kinetics of the electron transfer.

-

The reversibility of the redox process can be assessed by the separation between the cathodic and anodic peak potentials.

Caption: Workflow for Cyclic Voltammetry Experiment.

Computational Modeling: An In-Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic properties of fluorinated nitrobenzene derivatives.[19][20] These methods allow for the calculation of a wide range of properties, including:

-

Molecular Geometries: Predicting bond lengths and angles.[20]

-

Electronic Structure: Visualizing molecular orbitals (HOMO and LUMO) and understanding charge distribution.

-

Spectroscopic Properties: Simulating NMR spectra, which can be particularly useful for fluorinated compounds.[19]

-

Thermodynamic Properties: Calculating electron affinities and reaction energies.[10]

The synergy between computational modeling and experimental data provides a deeper understanding of the structure-property relationships in these molecules.

Caption: General Computational Chemistry Workflow.

Applications in Drug Discovery and Development

The unique electronic properties of fluorinated nitrobenzene derivatives make them highly valuable in the field of drug discovery.[2][21] The strategic incorporation of fluorine can lead to:

-

Enhanced Potency: The electronic effects of fluorine can improve binding affinity to the target protein.[4]

-

Improved Pharmacokinetics: Fluorination can increase metabolic stability, leading to a longer half-life in the body.[2][3] It can also enhance membrane permeability, improving absorption and distribution.[4]

-

Modulation of pKa: The acidity or basicity of nearby functional groups can be fine-tuned by the inductive effect of fluorine.

The nitro group in these derivatives often serves as a synthetic handle, which can be reduced to an amine to allow for further elaboration of the molecular structure.[4] This versatility makes fluorinated nitrobenzenes key intermediates in the synthesis of a wide range of pharmaceuticals.

Conclusion

Fluorinated nitrobenzene derivatives represent a fascinating and highly functional class of molecules. The interplay between the strong electron-withdrawing nitro group and the unique electronic properties of fluorine creates a rich chemical landscape that has been successfully exploited in both pharmaceutical and materials science. A thorough understanding of their electronic properties, gained through a combination of experimental techniques and computational modeling, is essential for the continued development of novel and innovative applications for these versatile compounds.

References

-

ResearchGate. (n.d.). Typical cyclic voltammogram of nitroaromatic compounds in different media. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Redox potentials of various nitroaromatic compounds. (A) Cyclic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms recorded for five nitro aromatic species. The.... Retrieved from [Link]

-

RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]

-

ACS Publications. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Dissociative electron attachment to fluorinated nitrobenzenes. Retrieved from [Link]

-

SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Retrieved from [Link]

-

(2025). The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). The Dipole Moments of. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Peteanu Group - Department of Chemistry - Mellon College of Science. (n.d.). Electronic Properties of Molecules. Retrieved from [Link]

-

ACS Publications. (n.d.). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. Retrieved from [Link]

- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

ResearchGate. (n.d.). Cyclic voltammograms of the nitro / nitro radical anion couple of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives.. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Optoelectronic Materials: Mechanisms and Applications. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-fluoro-2-nitro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, nitro- - the NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Retrieved from [Link]

-

AIP Publishing. (2022). Resonances in nitrobenzene probed by the electron attachment to neutral and by the photodetachment from anion. Retrieved from [Link]

-

AIP Publishing. (1982). Electron affinities of SO2 and nitrobenzene. Retrieved from [Link]

-

Kozlowski group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved from [Link]

-

NIH. (n.d.). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.10: Electronic Spectra of Organic Molecules. Retrieved from [Link]

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Structures of some fluorinated benzenes determined by ab initio computation. Retrieved from [Link]

-

Quora. (2015). Why does the dipole moment of p-nitroaniline is higher than o-nitroaniline and m-nitroaniline?. Retrieved from [Link]

-

MDPI. (n.d.). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from [Link]

-

Stack Exchange. (2016). How to determine which of two similar compounds has the larger dipole moment?. Retrieved from [Link]

-

Quora. (2018). Why does the electron affinity value increase from nitrogen to fluorine?. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron affinity (data page). Retrieved from [Link]

-

Wikipedia. (n.d.). Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unveiling the molecular basis of selective fluorination: computation-guided identification, characterization, and engineering of SAM-dependent fluorinases. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental dipole moments l(Debyes) of the ONP, MNP and PNP isomers. Retrieved from [Link]

-

PubChem. (n.d.). Electron Affinity | Periodic Table of Elements. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (2022). Edge Effect in Electronic and Transport Properties of 1D Fluorinated Graphene Materials. Retrieved from [Link]

-

(n.d.). Edge Effect in Electronic and Transport Properties of 1D Fluorinated Graphene Materials. Retrieved from [Link]

-

(n.d.). Electronic structures and transport properties of fluorinated boron nitride nanoribbons. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. researchgate.net [researchgate.net]

- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Electron Affinity | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 11. Benzene, nitro- [webbook.nist.gov]

- 12. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]

- 13. 483. The dipole moments of some aromatic nitro-compounds in relation to the steric inhibition of the mesomeric effect of the nitro-group - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Nitro Group in the Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene

Introduction: The Strategic Importance of 1,2-Difluoro-4-methoxy-5-nitrobenzene in Modern Synthesis

This compound is a highly functionalized aromatic compound that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3] Its unique substitution pattern, featuring two adjacent fluorine atoms, a methoxy group, and a nitro group, imparts a distinct reactivity profile that can be strategically exploited by medicinal and process chemists. The presence of fluorine atoms is a common strategy to enhance metabolic stability and membrane permeability of drug candidates.[3] This guide provides an in-depth analysis of the pivotal role the nitro group plays in dictating the reactivity of this molecule, with a primary focus on its influence over nucleophilic aromatic substitution (SNAr) reactions. Understanding the electronic interplay between the nitro group and the other substituents is paramount for researchers aiming to leverage this compound's synthetic potential.

Pillar 1: The Electron-Withdrawing Nature of the Nitro Group and its Impact on the Aromatic Ring

The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that fundamentally governs the reactivity of the benzene ring to which it is attached.[4][5] This electron withdrawal occurs through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[6] This effect is felt throughout the ring but is strongest at the carbon atom directly bonded to the nitro group.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto itself, creating resonance structures where a positive charge resides on the aromatic ring.[6][7] This delocalization significantly reduces the electron density of the ring, particularly at the ortho and para positions relative to the nitro group.[7]

The combined inductive and resonance effects of the nitro group render the aromatic ring of this compound electron-deficient.[5] This deactivation makes the ring less susceptible to electrophilic aromatic substitution but, crucially, highly activated towards nucleophilic attack.[4][8]

Caption: Resonance delocalization in a nitro-substituted benzene ring.

Pillar 2: The Nitro Group as a Potent Activator for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction in the functionalization of aromatic rings. For SNAr to proceed efficiently, two key conditions must be met: the presence of a good leaving group and an electron-deficient aromatic ring.[8] In this compound, both of these requirements are amply fulfilled.

The fluorine atoms serve as excellent leaving groups in SNAr reactions. The strong electron-withdrawing nature of the nitro group is the primary driver for the activation of the ring towards nucleophilic attack.[9] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10]

Mechanism of SNAr in this compound

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine atom. This attack is favored at the positions ortho or para to the strongly electron-withdrawing nitro group.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a negatively charged intermediate, the Meisenheimer complex. The negative charge in this complex is delocalized and stabilized by the electron-withdrawing nitro group.[8]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride ion (F⁻), yielding the substituted product.

Caption: General mechanism for SNAr on this compound.

Regioselectivity in SNAr Reactions

The substitution pattern of this compound presents an interesting case for regioselectivity. The nitro group is para to the fluorine at the C1 position and meta to the fluorine at the C2 position. The methoxy group, being an electron-donating group, can also influence the regioselectivity. Generally, nucleophilic attack is favored at the position that allows for the most effective stabilization of the negative charge in the Meisenheimer complex. The strong resonance-stabilizing effect of the nitro group at the para position makes the C1 fluorine the more likely site of substitution.

Pillar 3: Experimental Protocols and Methodologies

The following section outlines a representative experimental protocol for a nucleophilic aromatic substitution reaction using this compound. This protocol is designed to be a self-validating system, incorporating steps for reaction monitoring, product isolation, and characterization.

Representative SNAr Reaction: Synthesis of N-Substituted-2-fluoro-4-methoxy-5-nitroaniline

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, or aniline)

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the chosen amine (1.1 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable solvent (e.g., DMF) to the flask. The reaction mixture is typically heterogeneous at this stage.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of a new, more polar spot will indicate product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation:

| Reactant Amine | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Morpholine | 100 | 4 | 92 |

| Piperidine | 80 | 6 | 88 |

| Aniline | 120 | 12 | 75 |

Note: The above data is representative and actual results may vary.

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion: The Nitro Group as a Linchpin of Reactivity

References

-

Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

Lin, C. F., & Yan, M. C. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3692. Retrieved from [Link]

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Horton, P. N., et al. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2023(3), M1682. Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

IOP Publishing. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

-

OUCI. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

SAGE Journals. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

AURA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 66684-63-7 | 1,4-Difluoro-2-methoxy-5-nitrobenzene. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vapourtec.com [vapourtec.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

stability and reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene

An In-Depth Technical Guide to the Stability and Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene

Introduction